

# Comparing the efficacy of Glycyrrhizic acid with other antiviral agents.

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Glycyrrhizic acid

Cat. No.: B7820763

[Get Quote](#)

## Glycyrrhizic Acid: A Comparative Analysis of its Antiviral Efficacy

For the attention of researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiviral efficacy of **Glycyrrhizic acid** (GA) with other established antiviral agents. This document synthesizes experimental data to offer an objective overview of GA's performance, supported by detailed methodologies of key experiments and visual representations of relevant biological pathways and workflows.

**Glycyrrhizic acid**, a major active triterpenoid saponin isolated from the roots of licorice (*Glycyrrhiza glabra*), has long been recognized for its broad spectrum of pharmacological activities, including significant antiviral properties against a range of DNA and RNA viruses.[\[1\]](#) [\[2\]](#)[\[3\]](#) Its mechanisms of action are multifaceted, involving direct inhibition of viral replication, interference with viral entry into host cells, and modulation of the host immune response.[\[4\]](#)[\[5\]](#) This guide aims to contextualize the antiviral efficacy of GA by comparing it with other well-known antiviral drugs, thereby providing a valuable resource for researchers exploring novel therapeutic strategies.

## Quantitative Comparison of Antiviral Activity

The antiviral efficacy of a compound is often quantified by its 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of the viral activity in vitro. The 50% cytotoxic concentration (CC50) and the selectivity index (SI = CC50/IC50) are also

crucial parameters, with a higher SI value indicating a more favorable safety profile. The following tables summarize the in vitro antiviral activity of **Glycyrrhizic acid** against various viruses in comparison to other antiviral agents.

| Virus                        | Glycyrrhizic Acid (GA)    | Acyclovir | Cell Line                   | Reference |
|------------------------------|---------------------------|-----------|-----------------------------|-----------|
| Varicella-Zoster Virus (VZV) | IC50: 0.71 mM<br>(SI: 30) | SI: 600   | Human embryonic fibroblasts | [6]       |

Table 1: In vitro efficacy of **Glycyrrhizic acid** versus Acyclovir against Varicella-Zoster Virus.

| Virus                                    | Glycyrrhizic Acid (GA) | Ribavirin      | Interferon α   | Interferon β-1a | Cell Line | Reference |
|------------------------------------------|------------------------|----------------|----------------|-----------------|-----------|-----------|
| SARS-associated Coronaviruses (SARS-CoV) | Less Effective         | More Effective | More Effective | More Effective  | Vero E6   | [6]       |
| SARS-associated Coronaviruses (SARS-CoV) | IC50: 365 μM           | -              | -              | -               | Vero      | [6]       |

Table 2: In vitro efficacy of **Glycyrrhizic acid** compared to Ribavirin and Interferons against SARS-associated Coronavirus.

| Virus                              | Glycyrrhizic Acid (GA)                                   | Cell Line   | Reference |
|------------------------------------|----------------------------------------------------------|-------------|-----------|
| Epstein-Barr Virus (EBV)           | IC50: 0.04 mM (SI: 120)                                  | Raji        | [7]       |
| Herpes Simplex Virus-1 (HSV-1)     | IC50: 0.5 mM                                             | -           | [2]       |
| Human Immunodeficiency Virus (HIV) | Complete inhibition at 0.6 mM                            | MT-4        | [2]       |
| Hepatitis C Virus (HCV)            | 50% reduction in viral titer at $7 \pm 1 \mu\text{g/ml}$ | Hepatocytes | [2]       |

Table 3: In vitro efficacy of **Glycyrrhizic acid** against various viruses.

## Synergistic Antiviral Effects

Notably, several studies have reported a synergistic effect when **Glycyrrhizic acid** is used in combination with other antiviral drugs, suggesting its potential role as an adjuvant therapy to enhance efficacy and potentially reduce the required dosage of more toxic antiviral agents.

| Virus                    | Glycyrrhizic Acid (GA) Combination           | Effect                                                                       | Model                                   | Reference           |
|--------------------------|----------------------------------------------|------------------------------------------------------------------------------|-----------------------------------------|---------------------|
| Influenza A (H1N1) Virus | GA (50 mg/kg/day) + Ribavirin (40 mg/kg/day) | 100% protection, significant reduction in lung consolidation and viral titer | Mice                                    | <a href="#">[2]</a> |
| Hepatitis B Virus (HBV)  | GA + Lamivudine                              | Inhibition of HBV replication                                                | Human carrier with non-Hodgkin lymphoma | <a href="#">[2]</a> |
| Hepatitis C Virus (HCV)  | GA + Interferon                              | Increased inhibitory effect                                                  | HCV-infected hepatocytes                | <a href="#">[2]</a> |

Table 4: Synergistic antiviral effects of **Glycyrrhizic acid** in combination with other antiviral agents.

## Experimental Protocols

To ensure the reproducibility and critical evaluation of the cited data, this section outlines the methodologies for key experiments.

### In Vitro Antiviral Activity Assay (General Protocol)

**Objective:** To determine the concentration of **Glycyrrhizic acid** and other antiviral agents required to inhibit the cytopathic effect (CPE) or reduce the viral titer of a specific virus in cell culture.

#### Materials:

- Host cell line susceptible to the virus of interest (e.g., Vero E6 for SARS-CoV, MARC-145 for PRRSV).
- Virus stock with a known titer.

- **Glycyrrhizic acid** and other antiviral compounds.
- Cell culture medium and supplements.
- Assay plates (e.g., 96-well plates).
- Reagents for cell viability assays (e.g., MTT, neutral red).

Procedure:

- Cell Seeding: Seed the host cells in 96-well plates at a density that will result in a confluent monolayer after 24-48 hours of incubation.
- Compound Preparation: Prepare serial dilutions of **Glycyrrhizic acid** and the comparator antiviral agents in cell culture medium.
- Infection and Treatment:
  - Simultaneous Treatment: Add the virus and the diluted compounds to the cell monolayer simultaneously.
  - Pre-treatment: Incubate the cells with the compounds for a specific period before adding the virus.
  - Post-treatment: Infect the cells with the virus for a specific adsorption period, then remove the virus inoculum and add the compounds.
- Incubation: Incubate the plates at the optimal temperature and CO<sub>2</sub> concentration for viral replication until CPE is observed in the untreated virus-infected control wells.
- Assessment of Antiviral Activity:
  - CPE Inhibition Assay: Observe the cells under a microscope and score the degree of CPE in each well. Alternatively, use a cell viability assay (e.g., MTT assay) to quantify the number of viable cells. The IC<sub>50</sub> is calculated as the compound concentration that protects 50% of the cells from virus-induced death.

- Virus Yield Reduction Assay: Collect the supernatant from each well at the end of the incubation period and determine the viral titer using methods such as plaque assay or TCID50 assay. The IC50 is the compound concentration that reduces the viral titer by 50%.
- Cytotoxicity Assay: To determine the CC50, treat uninfected cells with the same serial dilutions of the compounds and assess cell viability using a suitable assay.



[Click to download full resolution via product page](#)

Workflow for In Vitro Antiviral Assay.

## Signaling Pathways

**Glycyrrhizic acid**'s antiviral activity is also attributed to its immunomodulatory effects, particularly its ability to interfere with the High Mobility Group Box 1 (HMGB1)/Toll-like Receptor

4 (TLR4) signaling pathway. HMGB1 is a damage-associated molecular pattern (DAMP) molecule released from virus-infected or damaged cells, which can trigger an inflammatory response by binding to TLR4.



[Click to download full resolution via product page](#)

### Glycyrrhizic Acid's Inhibition of the HMGB1/TLR4 Pathway.

By inhibiting the release of HMGB1 and its subsequent binding to TLR4, **Glycyrrhizic acid** can attenuate the downstream inflammatory cascade, thereby reducing virus-induced pathology.<sup>[1]</sup> This immunomodulatory effect, combined with its direct antiviral activities, makes **Glycyrrhizic acid** a compelling candidate for further investigation in the development of novel antiviral therapies.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Glycyrrhetic acid alleviates hepatic inflammation injury in viral hepatitis disease via a HMGB1-TLR4 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Research Progress on the Antiviral Activity of Glycyrrhizin and its Derivatives in Liquorice [frontiersin.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. mdpi.com [mdpi.com]

- 5. nanobioletters.com [nanobioletters.com]
- 6. Broad Antiviral Spectrum of Glycyrrhizic Acid for Human and Veterinary Medicine: Reality or Fiction? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- To cite this document: BenchChem. [Comparing the efficacy of Glycyrrhizic acid with other antiviral agents.]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7820763#comparing-the-efficacy-of-glycyrrhizic-acid-with-other-antiviral-agents>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)